molecular formula C11H13BrO B8149247 2-Bromo-1-(cyclopropylmethoxy)-3-methylbenzene

2-Bromo-1-(cyclopropylmethoxy)-3-methylbenzene

Cat. No.: B8149247
M. Wt: 241.12 g/mol
InChI Key: XLYDNBBJSBDNMN-UHFFFAOYSA-N
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Description

2-Bromo-1-(cyclopropylmethoxy)-3-methylbenzene is a brominated aromatic compound featuring a cyclopropylmethoxy group at position 1, a bromine atom at position 2, and a methyl group at position 2. Its molecular formula is C₁₁H₁₃BrO, with an approximate molecular weight of 241.1 g/mol (calculated). The cyclopropylmethoxy substituent introduces steric bulk and unique electronic properties due to the strained cyclopropane ring, distinguishing it from simpler alkoxy-substituted analogs. This compound is likely utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions or natural product total synthesis, as inferred from structurally related compounds in the evidence .

Properties

IUPAC Name

2-bromo-1-(cyclopropylmethoxy)-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8-3-2-4-10(11(8)12)13-7-9-5-6-9/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYDNBBJSBDNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(cyclopropylmethoxy)-3-methylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(cyclopropylmethoxy)-3-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(cyclopropylmethoxy)-3-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzenes depending on the nucleophile used.

    Oxidation Reactions: Products include phenols or quinones.

    Reduction Reactions: Products include the corresponding hydrogenated benzene derivatives.

Scientific Research Applications

2-Bromo-1-(cyclopropylmethoxy)-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(cyclopropylmethoxy)-3-methylbenzene depends on its interaction with specific molecular targets. The bromine atom and the cyclopropylmethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and molecular targets involved in its biological effects are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key differences between 2-bromo-1-(cyclopropylmethoxy)-3-methylbenzene and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 1: Cyclopropylmethoxy, 2: Br, 3: Me C₁₁H₁₃BrO ~241.1 Potential intermediate; steric bulk influences reactivity
1-Bromo-3-chloro-2-methoxybenzene 1: Br, 2: OMe, 3: Cl C₇H₆BrClO 235.48 Electron-withdrawing groups enhance cross-coupling efficiency
2-Bromo-1-(bromomethyl)-3-methylbenzene 1: BrCH₂, 2: Br, 3: Me C₈H₈Br₂ 263.96 High reactivity due to dual bromine atoms; used in alkylation
2-Bromo-1-(furan-2-yl)ethanone derivatives 1: Furan-2-yl, 2: Br Varies - Precursors for quinolone antibiotics

Key Observations :

  • Substituent Effects : The cyclopropylmethoxy group in the target compound is bulkier than methoxy (e.g., in 1-bromo-3-chloro-2-methoxybenzene), which may hinder nucleophilic substitution or coupling reactions compared to smaller substituents .
  • Halogen Influence : Bromine at position 2 (ortho to cyclopropylmethoxy) may direct electrophilic substitution reactions, whereas bromomethyl analogs (e.g., ) exhibit higher reactivity due to benzylic bromine.

Biological Activity

2-Bromo-1-(cyclopropylmethoxy)-3-methylbenzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields based on current research findings.

Chemical Structure and Properties

The compound features a bromine atom and a cyclopropylmethoxy group, which are critical for its reactivity and interaction with biological targets. These structural elements can influence the compound's binding affinity to various biological molecules, making it a candidate for further study in pharmacological applications.

The biological activity of this compound is largely attributed to its ability to participate in nucleophilic aromatic substitution reactions, where the bromine atom can be replaced by other nucleophiles. Additionally, the compound can undergo oxidation to form phenolic derivatives, which may exhibit enhanced biological activities. The exact pathways and molecular targets involved in its effects are still under investigation.

Anticancer Potential

Recent studies have highlighted the anticancer properties of structurally related compounds. For instance, derivatives containing cyclopropyl groups have been shown to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The exploration of this compound in this context could yield valuable insights into its potential as an anticancer agent .

Study on Cell Viability

In a study evaluating the effects of related compounds on lung cancer cell lines (A549 and H1299), it was observed that modifications in the chemical structure significantly impacted cell viability. The use of similar cyclopropyl-containing compounds demonstrated reduced viability at specific concentrations (50, 100, and 200 μM), suggesting that this compound may exhibit comparable effects .

In Vivo Studies

Animal studies investigating related compounds have shown reductions in tumor growth and inflammation markers when treated with cyclopropyl-containing derivatives. These findings support further investigation into the biological activity of this compound as a potential therapeutic agent against cancer and inflammatory diseases .

Applications in Research

The compound is being explored for various applications:

  • Pharmaceutical Development : As an intermediate in drug synthesis, there is potential for modifying its structure to enhance biological activity.
  • Chemical Biology : It serves as a probe for studying biological pathways and mechanisms due to its reactive nature.

Data Summary

Property Description
Chemical FormulaC11_{11}H13_{13}BrO
Molecular Weight243.13 g/mol
Biological ActivitiesAntimicrobial, Anticancer
MechanismsNucleophilic substitution, Oxidation
Potential ApplicationsPharmaceutical intermediates, Chemical probes

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